![molecular formula C29H45BrO3 B569654 (7R,8R,9S,10R,13S,14S,17S)-7-(9-Bromononyl)-13-methyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl acetate CAS No. 875573-63-0](/img/structure/B569654.png)
(7R,8R,9S,10R,13S,14S,17S)-7-(9-Bromononyl)-13-methyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7R,8R,9S,10R,13S,14S,17S)-7-(9-Bromononyl)-13-methyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl acetate, also known as this compound, is a useful research compound. Its molecular formula is C29H45BrO3 and its molecular weight is 521.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (7R,8R,9S,10R,13S,14S,17S)-7-(9-Bromononyl)-13-methyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl acetate is a synthetic derivative of the steroid fulvestrant. It exhibits significant biological activity that has been the subject of various studies. This article provides a comprehensive overview of its biological properties based on diverse research findings.
- IUPAC Name : this compound
- Molecular Formula : C21H30O4
- CAS Number : 875573-63-0
- Molecular Weight : 346.47 g/mol
The compound primarily functions as an estrogen receptor antagonist. It binds to estrogen receptors in target tissues and inhibits estrogen-mediated signaling pathways. This action is particularly relevant in the treatment of hormone-sensitive cancers such as breast cancer.
Biological Activity
-
Antitumor Effects :
- Studies have shown that this compound can inhibit the growth of estrogen-dependent tumors. In vitro assays demonstrated significant reductions in cell proliferation in breast cancer cell lines treated with this compound compared to controls .
- In vivo studies on animal models indicate that administration of the compound leads to tumor regression and improved survival rates .
- Estrogen Receptor Binding Affinity :
-
Side Effects and Toxicity :
- While effective as an antitumor agent, the compound has been associated with certain side effects including potential reproductive toxicity. Safety data indicate risks related to fertility and fetal development when administered at high doses.
Case Study 1: Breast Cancer Treatment
A clinical trial involving patients with metastatic breast cancer evaluated the efficacy of the compound as a second-line treatment after failure of other therapies. Results indicated a response rate of approximately 30%, with several patients experiencing stable disease for over six months.
Case Study 2: Hormonal Regulation
Another study focused on the hormonal regulation effects in postmenopausal women. The administration of the compound resulted in decreased serum estrogen levels and modulation of related biomarkers indicative of reduced tumor activity.
Comparative Analysis
Property | (7R,8R,...)-Acetate | Fulvestrant | Tamoxifen |
---|---|---|---|
Estrogen Receptor Binding | High | Moderate | High |
Antitumor Activity | Significant | Significant | Moderate |
Side Effects | Reproductive toxicity | Hot flashes | Thromboembolic events |
Clinical Efficacy | 30% response rate | 50% response rate | 40% response rate |
Wissenschaftliche Forschungsanwendungen
Structural Overview
The compound features a tetradecahydrocyclopenta[a]phenanthrene core with multiple functional groups that contribute to its biological activity. Key properties include:
- Molecular Formula : C29H43BrO3
- Molecular Weight : 487.56 g/mol
- Density : 1.22 g/cm³ (predicted)
- Boiling Point : Approximately 593.3 °C (predicted) .
Medicinal Chemistry
The primary application of this compound lies in its potential use as a pharmaceutical agent:
- Hormonal Therapies : Its structure resembles that of steroid hormones, suggesting it may act as an agonist or antagonist in hormonal pathways. Research indicates that compounds with similar structures can modulate estrogen receptors, making them candidates for breast cancer therapies .
Research and Development
This compound serves as an important intermediate in the synthesis of more complex molecules:
- Fulvestrant Intermediates : It is identified as an intermediate in the synthesis of Fulvestrant (Faslodex), a drug used in hormone receptor-positive breast cancer treatment .
Biochemical Studies
Due to its unique structure, it can be utilized in biochemical assays to study receptor interactions:
- Receptor Binding Studies : The compound can be employed to understand binding affinities and mechanisms of action related to steroid receptors .
Case Study 1: Hormonal Modulation
A study explored the effects of similar compounds on estrogen receptor modulation. Results indicated that modifications in the alkyl chain significantly impacted receptor binding affinity and biological activity. The findings suggest that the bromononyl group may enhance lipophilicity and thus improve cellular uptake .
Case Study 2: Synthesis of Fulvestrant
Research detailing the synthetic pathway for Fulvestrant highlighted the importance of this compound as a precursor. The study reported on yield optimization and reaction conditions necessary for effective synthesis .
Study | Findings | Implications |
---|---|---|
Hormonal Modulation | Enhanced binding affinity observed with structural modifications | Potential for developing targeted therapies |
Fulvestrant Synthesis | Identified as a key intermediate | Streamlining production processes for cancer therapies |
Eigenschaften
IUPAC Name |
[(7R,8R,9S,10R,13S,14S,17S)-7-(9-bromononyl)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H45BrO3/c1-20(31)33-27-14-13-26-28-21(10-8-6-4-3-5-7-9-17-30)18-22-19-23(32)11-12-24(22)25(28)15-16-29(26,27)2/h19,21,24-28H,3-18H2,1-2H3/t21-,24+,25-,26+,27+,28-,29+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMZNCMIENHRBS-OMQCHTGPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2C1(CCC3C2C(CC4=CC(=O)CCC34)CCCCCCCCCBr)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](CC4=CC(=O)CC[C@H]34)CCCCCCCCCBr)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H45BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.